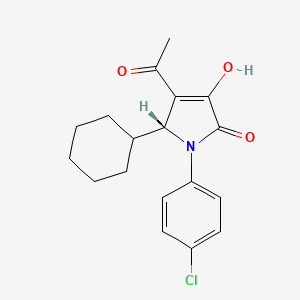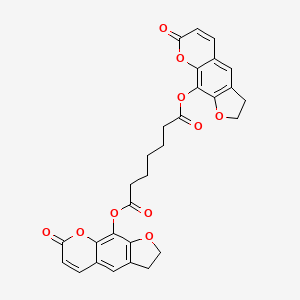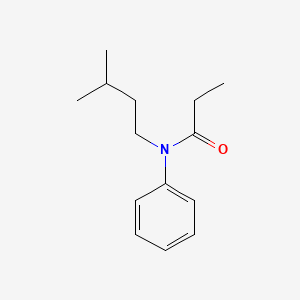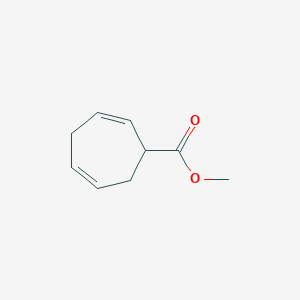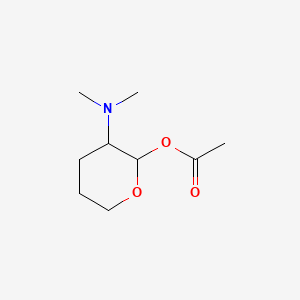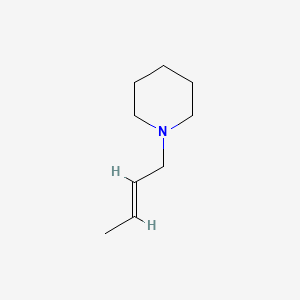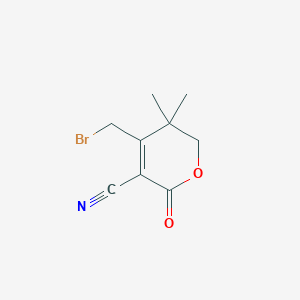
O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate is an organophosphorus compound known for its use as an insecticide. It belongs to the phosphonothioate class and is recognized for its effectiveness against various pests, including the European corn borer, rice stem borer, bollworm, tobacco budworm, and boll weevil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate typically involves the reaction of O-ethyl phosphorochloridothioate with p-nitrophenol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Base: Triethylamine or pyridine
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle bulk quantities of reactants
Continuous flow systems: For efficient mixing and reaction control
Purification steps: Including distillation and recrystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate undergoes several types of chemical reactions, including:
Oxidation: Conversion to its oxygen analog, O-ethyl O-(p-nitrophenyl) phenylphosphonate
Hydrolysis: Breakdown into p-nitrophenol and phosphoric acid derivatives
Substitution: Replacement of the ethyl or isopropyl groups with other alkyl or aryl groups
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions
Hydrolyzing agents: Aqueous sodium hydroxide or acidic conditions for hydrolysis
Substitution reagents: Alkyl halides or aryl halides in the presence of a base
Major Products Formed
Oxidation: O-ethyl O-(p-nitrophenyl) phenylphosphonate
p-Nitrophenol and phosphoric acid derivativesSubstitution: Various alkyl or aryl phosphonothioates.
Applications De Recherche Scientifique
O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry
Biology: Studied for its effects on acetylcholinesterase activity and its potential as a biochemical tool
Medicine: Investigated for its potential use in developing treatments for diseases involving acetylcholine regulation
Industry: Employed as an insecticide in agriculture to protect crops from pests
Mécanisme D'action
The primary mechanism of action of O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate involves the inhibition of acetylcholinesterase (AChE). This enzyme hydrolyzes acetylcholine, an excitatory neurotransmitter. By inhibiting AChE, the compound causes an accumulation of acetylcholine at cholinergic synapses, leading to continuous stimulation of the nervous system. This results in hyperexcitation and eventual paralysis of the target pests .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Ethyl O-(p-nitrophenyl) phenylphosphonothioate: Similar structure but with a phenyl group instead of an isopropyl group
O-Ethyl O-(p-nitrophenyl) phenylphosphonate: Oxygen analog of the compound
O-Ethyl O-(p-nitrophenyl) benzenethiophosphonate: Another analog with a different aryl group
Uniqueness
O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate is unique due to its specific combination of ethyl, isopropyl, and p-nitrophenyl groups, which confer distinct chemical and biological properties. Its effectiveness as an insecticide and its specific mechanism of action make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
20978-45-4 |
|---|---|
Formule moléculaire |
C11H16NO4PS |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
ethoxy-(4-nitrophenoxy)-propan-2-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS/c1-4-15-17(18,9(2)3)16-11-7-5-10(6-8-11)12(13)14/h5-9H,4H2,1-3H3 |
Clé InChI |
XPFMMGJWSBHHOD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
